Cas no 950241-81-3 (4-hydroxy-2-methyl-N-(pyridin-3-yl)methylquinoline-6-carboxamide)
4-hydroxy-2-methyl-N-(pyridin-3-yl)methylquinoline-6-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 2-methyl-4-oxo-N-(pyridin-3-ylmethyl)-1H-quinoline-6-carboxamide
- 4-hydroxy-2-methyl-N-(pyridin-3-yl)methylquinoline-6-carboxamide
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- Inchi: 1S/C17H15N3O2/c1-11-7-16(21)14-8-13(4-5-15(14)20-11)17(22)19-10-12-3-2-6-18-9-12/h2-9H,10H2,1H3,(H,19,22)(H,20,21)
- InChI Key: UKAQGYDYHCENLO-UHFFFAOYSA-N
- SMILES: N1C2C(=CC(C(NCC3=CC=CN=C3)=O)=CC=2)C(O)=CC=1C
4-hydroxy-2-methyl-N-(pyridin-3-yl)methylquinoline-6-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3367-0049-2μmol |
4-hydroxy-2-methyl-N-[(pyridin-3-yl)methyl]quinoline-6-carboxamide |
950241-81-3 | 90%+ | 2μl |
$57.0 | 2023-04-26 | |
| Life Chemicals | F3367-0049-5μmol |
4-hydroxy-2-methyl-N-[(pyridin-3-yl)methyl]quinoline-6-carboxamide |
950241-81-3 | 90%+ | 5μl |
$63.0 | 2023-04-26 | |
| Life Chemicals | F3367-0049-10μmol |
4-hydroxy-2-methyl-N-[(pyridin-3-yl)methyl]quinoline-6-carboxamide |
950241-81-3 | 90%+ | 10μl |
$69.0 | 2023-04-26 | |
| Life Chemicals | F3367-0049-20μmol |
4-hydroxy-2-methyl-N-[(pyridin-3-yl)methyl]quinoline-6-carboxamide |
950241-81-3 | 90%+ | 20μl |
$79.0 | 2023-04-26 | |
| Life Chemicals | F3367-0049-1mg |
4-hydroxy-2-methyl-N-[(pyridin-3-yl)methyl]quinoline-6-carboxamide |
950241-81-3 | 90%+ | 1mg |
$54.0 | 2023-04-26 | |
| Life Chemicals | F3367-0049-2mg |
4-hydroxy-2-methyl-N-[(pyridin-3-yl)methyl]quinoline-6-carboxamide |
950241-81-3 | 90%+ | 2mg |
$59.0 | 2023-04-26 | |
| Life Chemicals | F3367-0049-3mg |
4-hydroxy-2-methyl-N-[(pyridin-3-yl)methyl]quinoline-6-carboxamide |
950241-81-3 | 90%+ | 3mg |
$63.0 | 2023-04-26 | |
| Life Chemicals | F3367-0049-4mg |
4-hydroxy-2-methyl-N-[(pyridin-3-yl)methyl]quinoline-6-carboxamide |
950241-81-3 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
| Life Chemicals | F3367-0049-5mg |
4-hydroxy-2-methyl-N-[(pyridin-3-yl)methyl]quinoline-6-carboxamide |
950241-81-3 | 90%+ | 5mg |
$69.0 | 2023-04-26 | |
| Life Chemicals | F3367-0049-10mg |
4-hydroxy-2-methyl-N-[(pyridin-3-yl)methyl]quinoline-6-carboxamide |
950241-81-3 | 90%+ | 10mg |
$79.0 | 2023-04-26 |
4-hydroxy-2-methyl-N-(pyridin-3-yl)methylquinoline-6-carboxamide Related Literature
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Ying Li,Weirong Yao,Yunfei Xie,Renjun Pei RSC Adv., 2015,5, 98724-98729
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Nduka Ikpo,Jenna C. Flogeras,Francesca M. Kerton Dalton Trans., 2013,42, 8998-9006
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
Additional information on 4-hydroxy-2-methyl-N-(pyridin-3-yl)methylquinoline-6-carboxamide
Chemical Profile of 4-hydroxy-2-methyl-N-(pyridin-3-yl)methylquinoline-6-carboxamide (CAS No. 950241-81-3)
4-hydroxy-2-methyl-N-(pyridin-3-yl)methylquinoline-6-carboxamide, identified by its Chemical Abstracts Service (CAS) number 950241-81-3, is a structurally complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique pharmacophoric features. This compound belongs to the quinoline derivatives, a class of molecules well-documented for their broad spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The presence of multiple functional groups—such as a hydroxyl group, a methyl group, and a pyridine moiety—enhances its potential for interactions with biological targets, making it a promising candidate for further pharmacological exploration.
The molecular structure of 4-hydroxy-2-methyl-N-(pyridin-3-yl)methylquinoline-6-carboxamide consists of a quinoline core substituted at the 2-position with a methyl group, at the 4-position with a hydroxyl group, and at the 6-position with an amide functionalities linked to a pyridin-3-ylmethyl side chain. This arrangement creates a multifaceted scaffold that can engage with various biological pathways. The quinoline backbone is known to exhibit electron-deficient characteristics, which can modulate its reactivity and binding affinity to enzymes and receptors. Additionally, the pyridine ring introduces basicity and lipophilicity, which are critical factors in drug design for optimizing membrane permeability and binding interactions.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of 4-hydroxy-2-methyl-N-(pyridin-3-yl)methylquinoline-6-carboxamide with high precision. Studies suggest that the hydroxyl group at the 4-position can form hydrogen bonds with polar residues in protein targets, while the amide moiety can engage in salt bridge interactions or participate in π-stacking interactions with aromatic residues. The pyridine side chain further enhances binding potential by forming coordination bonds or hydrogen bonds with nitrogen-rich binding pockets. These interactions are crucial for achieving high affinity and selectivity in drug candidates.
In the context of drug discovery, quinoline derivatives have been extensively studied for their ability to modulate kinases and other enzymes involved in cancer progression. The structural features of 4-hydroxy-2-methyl-N-(pyridin-3-yl)methylquinoline-6-carboxamide make it a candidate for inhibiting kinases such as Janus kinases (JAKs) or tyrosine kinases (TyKs), which are aberrantly activated in various cancers. Preclinical studies have demonstrated that quinoline-based compounds can disrupt signaling pathways by inhibiting enzyme activity or altering protein-protein interactions. The presence of both hydrophobic and hydrophilic regions in this molecule allows it to penetrate cellular membranes while maintaining solubility in aqueous environments, which is essential for effective intracellular delivery.
The amide functional group at the 6-position of 4-hydroxy-2-methyl-N-(pyridin-3-yl)methylquinoline-6-carboxamide is particularly noteworthy, as it can be further modified to enhance pharmacological properties. For instance, introducing fluorine atoms or other electronegative substituents into the amide bond can improve metabolic stability and binding affinity. Similarly, derivatization of the pyridine ring can fine-tune lipophilicity and cell permeability. These modifications are often employed in structure-based drug design to optimize lead compounds into viable drug candidates.
Emerging research also highlights the potential of 4-hydroxy-2-methyl-N-(pyridin-3-yl)methylquinoline-6-carboxamide as an anti-inflammatory agent. Chronic inflammation is implicated in numerous diseases, including cardiovascular disorders, neurodegenerative conditions, and autoimmune diseases. Quinoline derivatives have shown promise in modulating inflammatory pathways by inhibiting nuclear factor kappa B (NFκB) signaling or reducing pro-inflammatory cytokine production. The hydroxyl group at the 4-position may play a role in these interactions by directly engaging with inflammatory mediators or their upstream regulators.
The synthesis of 4-hydroxy-2-methyl-N-(pyridin-3-yl)methylquinoline-6-carboxamide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include cyclization reactions to form the quinoline core, followed by functional group transformations such as methylation, hydroxylation, and amidation. Advances in green chemistry have led to the development of more sustainable synthetic methodologies that minimize waste and hazardous byproducts. These approaches align with global efforts to promote environmentally friendly chemical processes.
From a pharmacokinetic perspective, 4-hydroxy-2-methyl-N-(pyridin-3-yl)methylquinoline-6-carboxamide exhibits characteristics that could be advantageous for therapeutic applications. Its molecular weight and distribution coefficients suggest moderate oral bioavailability and potential for both central nervous system (CNS) penetration and tissue distribution. However, detailed pharmacokinetic studies are necessary to fully characterize its absorption, distribution, metabolism, excretion (ADME) profile. Additionally, investigation into its potential toxicity profile is essential to assess its safety before advancing into clinical trials.
The versatility of quinoline derivatives extends beyond oncology and inflammation; they have also been explored for antimicrobial applications due to their ability to disrupt bacterial cell wall synthesis or interfere with DNA replication. The structural motifs present in 4-hydroxy-2-methyl-N-(pyridin-3 -yl)methylquinoline -6-carboxamide may confer activity against resistant strains of bacteria by targeting unique enzymatic pathways not affected by conventional antibiotics.
In conclusion,4-hydroxy -2 -methyl -N -(pyridin -3 -yl)m ethylquinoline -6 -carboxamide (CAS No .950241 -81 -3) represents a structurally intriguing compound with multiple potential therapeutic applications . Its unique combination of functional groups , coupled with recent advances in drug design methodologies , positions it as an attractive candidate for further investigation . As research continues , this molecule may contribute valuable insights into novel therapeutic strategies across various disease domains .
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